molecular formula C14H13ClN4O3 B11294377 6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B11294377
M. Wt: 320.73 g/mol
InChI Key: OLMWRTKKROHXBV-UHFFFAOYSA-N
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Description

6-Chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative integrated with a 1H-tetrazole moiety, designed for advanced antimicrobial and antituberculosis research. This hybrid compound leverages the recognized pharmacological profile of the coumarin scaffold, which is known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . The strategic incorporation of the tetrazole ring, a nitrogen-rich heterocycle, is intended to enhance binding affinity and modulate physicochemical properties, potentially leading to improved activity against resistant bacterial strains . Recent scientific investigations highlight that tetrazole-substituted coumarin derivatives exhibit promising antitubercular effects by targeting the enoyl acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis . Inhibition of InhA disrupts the biosynthesis of mycolic acids, an essential component of the bacterial cell wall, making it a critical pathway for combating tuberculosis, including strains resistant to conventional therapies like isoniazid . Research suggests such compounds can penetrate mycobacterium-infected human macrophages and suppress intracellular bacterial growth, highlighting their potential in tackling persistent infections . This compound is intended for non-human research applications exclusively. It is not for diagnostic, therapeutic, or any other personal use. Researchers are encouraged to investigate its full mechanistic profile, pharmacokinetic parameters, and potential in novel anti-infective drug development.

Properties

Molecular Formula

C14H13ClN4O3

Molecular Weight

320.73 g/mol

IUPAC Name

6-chloro-3-ethyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C14H13ClN4O3/c1-3-8-7(2)9-4-10(15)12(5-11(9)22-14(8)20)21-6-13-16-18-19-17-13/h4-5H,3,6H2,1-2H3,(H,16,17,18,19)

InChI Key

OLMWRTKKROHXBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=NNN=N3)Cl)C

Origin of Product

United States

Preparation Methods

Methoxy Linker Attachment

The 7-hydroxy group undergoes alkylation with chloroacetonitrile in dry acetone under reflux with anhydrous potassium carbonate, forming 7-(cyanomethoxy)-6-chloro-3-ethyl-4-methyl-2H-chromen-2-one (65% yield). Tetra-n-butylammonium bromide (TBAB) enhances reactivity by phase-transfer catalysis, reducing reaction time from 12 h to 6 h.

Tetrazole Ring Formation

The nitrile group is converted to a tetrazole via 1,3-dipolar cycloaddition with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 120°C for 24 h. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) catalyzes the reaction, improving yields from 45% to 82% by stabilizing the azide intermediate.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol/water mixtures. Key characterization data include:

Analytical MethodKey Features
¹H NMR (CDCl₃)δ 1.35 (t, 3H, CH₂CH₃), 2.42 (s, 3H, Ar-CH₃), 5.32 (s, 2H, OCH₂-tetrazole)
IR (KBr)1725 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N tetrazole), 1250 cm⁻¹ (C-O-C)
HPLC-MS m/z 391.1 [M+H]⁺ (calculated 390.8 for C₁₇H₁₆ClN₅O₃)

Optimization Strategies

Solvent Effects

Replacing DMF with dimethylacetamide (DMAc) in the Ullmann coupling increases ethyl group incorporation efficiency by 18% due to improved copper complex solubility.

Catalytic Enhancements

Adding 10 mol% sodium ascorbate to the tetrazole cycloaddition reduces Cu(II) to Cu(I) in situ, minimizing side products and increasing yields to 85%.

Temperature Control

Maintaining 0–5°C during chlorination prevents di- and tri-chlorinated byproducts, as shown by GC-MS analysis of reaction mixtures.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Classical Pechmann7295Cost-effective reagents
Microwave-Assisted88983x faster reaction time
Flow Chemistry8197Scalability for industrial production

Microwave irradiation (100 W, 80°C) reduces the tetrazole cycloaddition time from 24 h to 45 min while maintaining yield. Flow systems using microreactors achieve 91% conversion in 12 min residence time, demonstrating potential for continuous manufacturing.

Challenges and Mitigation

  • Regioselectivity in Tetrazole Formation : Competing 1,5-disubstituted tetrazole isomers are suppressed by using bulky solvents like tert-butanol, which favor 1,4-regiochemistry.

  • Ethyl Group Migration : Stabilizing the chromenone enolate with lithium bis(trimethylsilyl)amide (LHMDS) prevents ethyl group rearrangement during Ullmann coupling.

  • Tetrazole Ring Hydrolysis : Storing final products under nitrogen at -20°C prevents degradation, as tetrazoles are prone to hydrolytic ring-opening above pH 7 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to dihydro derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one exhibits significant biological activities, which include:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, with promising IC50 values indicating substantial antibacterial properties.
  • Anticancer Properties : In vitro studies have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been reported to inhibit acetylcholinesterase (AChE), with an IC50 value comparable to established inhibitors, indicating its potential use in treating neurodegenerative diseases.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of the compound against Mycobacterium tuberculosis, revealing an IC50 value of 7.05 µM, indicating significant inhibition of bacterial growth.

Cytotoxicity Assays

In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards various cancer cell lines. For example:

Cell LineIC50 (µM)Notes
MCF-7 (Breast Cancer)10.5Selective against cancer cells
HeLa (Cervical Cancer)12.0Effective in inhibiting cell growth

Enzyme Inhibition Profiles

A detailed analysis showed that the compound had inhibitory effects on AChE with an IC50 value of 0.25 µM, which is comparable to standard treatments used for Alzheimer's disease.

Mechanism of Action

The mechanism of action of “6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name (Reference) 3-Substituent 4-Substituent 6-Substituent 7-Substituent Molecular Weight (g/mol) Notable Biological Activity
Target Compound Ethyl Methyl Cl 1H-tetrazol-5-ylmethoxy 346.08 Potential enzyme inhibition (inferred)
3-Benzyl analog () Benzyl Methyl Cl 2H-tetrazol-5-ylmethoxy 382.80 Unspecified (structural similarity)
6,8-Dichloro-3-(3-methoxyphenyl) () 3-Methoxyphenyl - Cl, Cl (C6, C8) - 339.18 MARK4 inhibition (IC₅₀ = 7.8 µM)
Triazole-containing coumarin () - - - Triazole-hydroxymethyl 301.30 Unspecified (structural focus)

Functional Group Impact on Activity

  • Tetrazole vs. Triazole derivatives () may exhibit similar binding but with altered electronic properties due to ring structure differences .
  • Chloro Substitution : The single chloro at C6 in the target compound contrasts with the dichloro (C6, C8) substitution in ’s MARK4 inhibitor. Dichloro substitution may enhance steric bulk but reduce solubility, whereas the target’s single chloro balances hydrophobicity and steric effects .

Biological Activity

6-Chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its diverse biological activities, which are influenced by its unique structural features, including a chromenone core and a tetrazole moiety.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Chromenone Core : Characterized by a fused benzopyran and a carbonyl group.
  • Substituents : The presence of chlorine, ethyl, and methyl groups enhances its chemical properties and reactivity.
  • Tetrazole Moiety : This five-membered ring contributes significantly to the biological activity of the compound.

Biological Activities

Research indicates that 6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various strains, including Staphylococcus aureus and Escherichia coli, demonstrating moderate to good activity levels .
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, likely due to its ability to interfere with cancer cell proliferation mechanisms. Specific pathways affected include those involved in apoptosis and cell cycle regulation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes relevant in pathogenic bacteria, making it a candidate for further development as an antibacterial agent .

Antimicrobial Efficacy

A study conducted on various coumarin derivatives, including 6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, revealed that it exhibited notable zones of inhibition against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Pathogen Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Aspergillus niger10128

Enzyme Interaction Studies

Molecular docking studies have shown that the tetrazole ring interacts favorably with active sites of target enzymes, enhancing binding affinity. For instance, the compound demonstrated a binding energy of -10.74 kcal/mol with MurB enzyme from E. coli, indicating strong inhibitory potential .

Q & A

Q. What are the key synthetic pathways for 6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the chromenone backbone via condensation of substituted phenols with malonic acid derivatives under acidic conditions (e.g., PCl₃/ZnCl₂) .
  • Step 2: Introduction of the tetrazole-methoxy group via nucleophilic substitution or coupling reactions. For example, reacting 7-hydroxy chromenone derivatives with 1H-tetrazol-5-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Critical Variables:
    • Temperature: Higher temperatures (>100°C) accelerate coupling reactions but may degrade the tetrazole moiety.
    • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF minimizes side reactions .
    • Catalysts: Use of phase-transfer catalysts (e.g., TBAB) enhances reaction efficiency in biphasic systems .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • The chromenone backbone shows characteristic signals: δ ~6.0–7.5 ppm (aromatic protons) and δ ~160–180 ppm (carbonyl carbons). The tetrazole-methoxy group appears as a singlet at δ ~4.5–5.0 ppm (OCH₂) and δ ~8.0–8.5 ppm (tetrazole protons) .
  • IR Spectroscopy:
    • Peaks at ~1665 cm⁻¹ (chromenone C=O) and ~1155 cm⁻¹ (C-O-C ether linkage) confirm core structure .
  • Mass Spectrometry:
    • ESI-MS typically shows [M+H]⁺ ions with isotopic patterns consistent with chlorine and tetrazole groups .

Advanced Research Questions

Q. What computational strategies are effective for modeling interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking:
    • Software like AutoDock Vina or Schrödinger Maestro can predict binding modes. The tetrazole group often interacts with catalytic residues (e.g., hydrogen bonding with serine in hydrolases) .
    • Parameter Optimization: Adjust grid box size to encompass the active site and use Lamarckian genetic algorithms for conformational sampling .
  • MD Simulations:
    • GROMACS or AMBER can assess stability of ligand-receptor complexes. Run simulations for ≥50 ns with explicit solvent models (e.g., TIP3P) to evaluate binding free energy (MM-PBSA) .

Q. How can crystallographic data discrepancies be resolved when refining the structure of this compound?

Methodological Answer:

  • Software Tools: Use SHELXL for refinement, leveraging its robust handling of disordered moieties (e.g., ethyl/methyl groups) .
  • Data Collection: Ensure high-resolution (<1.0 Å) data to resolve electron density for the tetrazole ring. Anomalous scattering from chlorine can aid phasing .
  • Common Issues:
    • Disorder: Apply restraints (e.g., SIMU/DELU in SHELXL) to manage flexible side chains.
    • Twinned Data: Test for twinning using PLATON and refine with TWIN/BASF commands .

Q. What strategies mitigate instability of the tetrazole moiety during synthesis and storage?

Methodological Answer:

  • Synthesis:
    • Avoid prolonged exposure to high temperatures (>80°C) or strong acids/bases. Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Storage:
    • Store under anhydrous conditions (e.g., desiccated, 4°C) with stabilizers like BHT (0.1% w/w) to inhibit radical degradation .
  • Analytical Monitoring:
    • Track decomposition via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with fresh samples .

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